molecular formula C22H15N2NaO7S2 B079159 Uniblue A sodium salt CAS No. 14541-90-3

Uniblue A sodium salt

Cat. No.: B079159
CAS No.: 14541-90-3
M. Wt: 506.5 g/mol
InChI Key: ANOULJGZTVOIFB-UHFFFAOYSA-M
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Description

Uniblue A sodium salt, also known as Acid Blue 215, is a reactive stain for proteins. It is commonly used in diagnostic assays, manufacturing, hematology, and histology. The compound has the empirical formula C22H15N2NaO7S2 and a molecular weight of 506.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uniblue A sodium salt involves the reaction of specific aromatic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of ≥70% (HPLC) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process ensures consistent quality and purity, meeting the standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

Uniblue A sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can alter the compound’s structure, affecting its staining properties.

    Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce different oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .

Scientific Research Applications

Uniblue A sodium salt is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Uniblue A sodium salt involves its ability to bind covalently to proteins. This binding occurs through specific interactions between the compound’s functional groups and the amino acid residues in proteins. The molecular targets include various protein structures, and the pathways involved are related to protein staining and detection .

Comparison with Similar Compounds

Uniblue A sodium salt is unique due to its specific staining properties and high purity. Similar compounds include:

  • Acid Blue 129
  • Reactive Blue 4
  • Remazol Brilliant Blue R
  • Reactive Orange 16
  • Sulforhodamine B sodium salt
  • Resazurin sodium salt
  • Bromaminic acid sodium salt

These compounds share some similarities in their staining properties but differ in their chemical structures and specific applications .

Properties

IUPAC Name

sodium;1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOULJGZTVOIFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N2NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884759
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14541-90-3
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-[m-(vinylsulphonyl)anilino]anthracene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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